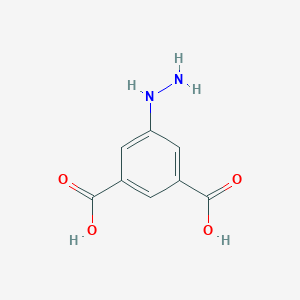

5-Hydrazinylbenzene-1,3-dicarboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

5-hydrazinylbenzene-1,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O4/c9-10-6-2-4(7(11)12)1-5(3-6)8(13)14/h1-3,10H,9H2,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPVVTFIXGGRKET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(=O)O)NN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20378238 | |

| Record name | 5-hydrazinylbenzene-1,3-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20378238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121385-69-1 | |

| Record name | 5-hydrazinylbenzene-1,3-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20378238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis of 5-Hydrazinylbenzene-1,3-dicarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical guide for the synthesis of 5-hydrazinylbenzene-1,3-dicarboxylic acid, a valuable building block in the development of novel pharmaceuticals and functional materials. The synthesis is presented as a two-step process commencing from 5-nitroisophthalic acid. This guide includes detailed experimental protocols, tabulated quantitative data, and workflow visualizations to ensure reproducibility and clarity for researchers in the field.

Overview of the Synthetic Pathway

The synthesis of 5-hydrazinylbenzene-1,3-dicarboxylic acid is most effectively achieved through a two-step sequence starting from commercially available 5-nitroisophthalic acid. The initial step involves the reduction of the nitro group to an amino group, yielding 5-aminoisophthalic acid. The subsequent step is a diazotization of the amino group, followed by a reduction of the resulting diazonium salt to the desired hydrazinyl moiety.

Caption: Overall synthetic scheme for 5-hydrazinylbenzene-1,3-dicarboxylic acid.

Experimental Protocols

Step 1: Synthesis of 5-Aminoisophthalic Acid

This procedure details the reduction of 5-nitroisophthalic acid to 5-aminoisophthalic acid using hydrazine hydrate as the reducing agent and Raney nickel as the catalyst.

Experimental Workflow:

Caption: Workflow for the synthesis of 5-aminoisophthalic acid.

Methodology:

-

To a 3 L four-necked flask equipped with a mechanical stirrer and a thermometer, add 2 L of water, 160.0 g (4.0 mol) of sodium hydroxide, and 211.1 g (1.0 mol) of 5-nitroisophthalic acid.

-

Stir the mixture for 1 hour until a clear solution is obtained.

-

Add 10 g of Raney nickel to the solution.

-

Slowly heat the mixture to a temperature between 30-35 °C.

-

At this temperature, add 125.0 g (2.0 mol) of 80% hydrazine hydrate dropwise over a period of 30 minutes.

-

After the addition is complete, continue stirring for an additional 30 minutes.

-

Filter the reaction mixture to remove the catalyst.

-

Adjust the pH of the filtrate to 3.5-4.0 with acetic acid to precipitate a white solid.

-

Collect the solid by filtration and dry to obtain 5-aminoisophthalic acid.

Quantitative Data:

| Parameter | Value | Reference |

| Yield | 95% | [1] |

| Purity | 99.7% | [1] |

| Appearance | White solid | [1] |

Step 2: Synthesis of 5-Hydrazinylbenzene-1,3-dicarboxylic Acid

This protocol describes the conversion of 5-aminoisophthalic acid to the target compound via a two-step, one-pot diazotization and reduction sequence. This method is based on established procedures for the synthesis of substituted phenylhydrazines from anilines[1][2].

Experimental Workflow:

References

An In-depth Technical Guide to 5-Hydrazinylbenzene-1,3-dicarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and potential synthesis of 5-Hydrazinylbenzene-1,3-dicarboxylic acid. The information is intended for researchers, scientists, and professionals in the field of drug development and materials science who are interested in utilizing this versatile chemical intermediate.

Molecular Structure and Chemical Identity

5-Hydrazinylbenzene-1,3-dicarboxylic acid, also known as 5-hydrazinoisophthalic acid, is an aromatic compound featuring a benzene ring substituted with two carboxylic acid groups at positions 1 and 3, and a hydrazinyl group at position 5. This trifunctional nature makes it a valuable building block in organic synthesis.

The molecular structure of 5-Hydrazinylbenzene-1,3-dicarboxylic acid is presented below:

Caption: 2D structure of 5-Hydrazinylbenzene-1,3-dicarboxylic acid.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₈N₂O₄ | [PubChem][1] |

| Molecular Weight | 196.16 g/mol | [PubChem][1] |

| CAS Number | 121385-69-1 | [Molbase][2] |

| Synonyms | 5-hydrazinoisophthalic acid | [Benchchem][3] |

Experimental Protocols

Synthesis of 5-Hydrazinylbenzene-1,3-dicarboxylic Acid

A detailed experimental protocol for the synthesis of 5-Hydrazinylbenzene-1,3-dicarboxylic acid is not explicitly documented in readily accessible literature. However, based on established chemical principles for the synthesis of similar compounds, a representative synthetic route can be proposed. The most plausible method involves the nucleophilic aromatic substitution of a halogenated precursor, such as 5-chloroisophthalic acid, with hydrazine hydrate.[3]

Disclaimer: The following protocol is a representative, hypothetical procedure based on general synthetic methodologies for analogous compounds and should be adapted and optimized under appropriate laboratory conditions.

Reaction Scheme:

Caption: Proposed synthesis of 5-Hydrazinylbenzene-1,3-dicarboxylic acid.

Materials:

-

5-Chloroisophthalic acid

-

Hydrazine hydrate (64-80% solution)

-

Ethanol, absolute

-

Hydrochloric acid, concentrated

-

Distilled water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-chloroisophthalic acid in absolute ethanol.

-

Addition of Hydrazine Hydrate: To the stirred solution, add an excess of hydrazine hydrate dropwise at room temperature.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If necessary, the mixture can be further cooled in an ice bath to maximize precipitation.

-

Isolation of the Free Base (Optional): The solid product can be collected by vacuum filtration and washed with cold ethanol.

-

Formation of the Hydrochloride Salt: For the preparation of the more stable hydrochloride salt, the reaction mixture (or the isolated free base redissolved in ethanol) is acidified with concentrated hydrochloric acid until the pH is acidic.

-

Crystallization and Purification: The resulting precipitate (the hydrochloride salt) is collected by vacuum filtration, washed with cold ethanol, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Drying: The purified product is dried under vacuum to yield 5-hydrazinylbenzene-1,3-dicarboxylic acid hydrochloride.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of 5-Hydrazinylbenzene-1,3-dicarboxylic acid.

Caption: Workflow for the synthesis of 5-Hydrazinylbenzene-1,3-dicarboxylic acid.

Molecular Characterization

Detailed experimental spectroscopic data for 5-Hydrazinylbenzene-1,3-dicarboxylic acid is not widely published. The following tables provide predicted spectroscopic characteristics based on the known molecular structure. These predictions can guide the analysis of experimentally obtained data.

Predicted Spectroscopic Data

¹H NMR Spectroscopy (in DMSO-d₆)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~13.0 - 12.0 | Broad Singlet | 2H | Carboxylic acid protons (-COOH) |

| ~8.0 - 7.5 | Multiplet | 3H | Aromatic protons |

| ~9.0 - 8.0 | Broad Singlet | 1H | -NH- proton of the hydrazinyl group |

| ~4.5 - 4.0 | Broad Singlet | 2H | -NH₂ protons of the hydrazinyl group |

¹³C NMR Spectroscopy (in DMSO-d₆)

| Chemical Shift (ppm) | Assignment |

| ~168 - 165 | Carboxylic acid carbons (-COOH) |

| ~150 - 148 | Aromatic carbon attached to the hydrazinyl group |

| ~135 - 130 | Aromatic carbons attached to the carboxylic acid groups |

| ~120 - 110 | Other aromatic carbons |

FT-IR Spectroscopy (as KBr pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Medium, Broad | N-H stretching of the hydrazinyl group |

| 3300 - 2500 | Strong, Broad | O-H stretching of the carboxylic acid |

| ~3100 - 3000 | Weak | Aromatic C-H stretching |

| ~1710 - 1680 | Strong | C=O stretching of the carboxylic acid |

| ~1620 - 1580 | Medium | N-H bending and aromatic C=C stretching |

| ~1300 - 1200 | Strong | C-O stretching and O-H bending |

Mass Spectrometry (Electron Ionization - EI)

| m/z Value | Interpretation |

| 196 | Molecular ion [M]⁺ |

| 179 | Loss of NH₃ |

| 151 | Loss of COOH |

| 106 | Loss of both COOH groups |

Applications and Logical Relationships

5-Hydrazinylbenzene-1,3-dicarboxylic acid is a trifunctional molecule, making it a versatile building block for the synthesis of more complex structures. Its carboxylic acid groups can participate in esterification and amidation reactions, while the hydrazinyl group is a potent nucleophile and can be used to form hydrazones and various heterocyclic systems.

The following diagram illustrates the potential synthetic utility of this compound as a precursor to various classes of molecules.

Caption: Synthetic potential of 5-Hydrazinylbenzene-1,3-dicarboxylic acid.

Due to the presence of both carboxylic acid and hydrazinyl functionalities, this molecule is a prime candidate for the synthesis of:

-

Polymers: The dicarboxylic acid moiety allows for its use as a monomer in the production of polyesters and polyamides.

-

Pharmaceutical Scaffolds: The hydrazinyl group is a key component in the synthesis of various heterocyclic compounds, such as pyrazoles and pyridazines, which are common scaffolds in medicinal chemistry. The formation of hydrazones is also a widely used strategy in drug design.

-

Metal-Organic Frameworks (MOFs): As a dicarboxylic acid, it can act as an organic linker to coordinate with metal ions, forming porous MOFs. The hydrazinyl group can introduce additional functionality into the pores of these materials.[3]

Given the wide range of biological activities associated with hydrazide-hydrazone derivatives, 5-Hydrazinylbenzene-1,3-dicarboxylic acid represents a promising starting material for the development of novel therapeutic agents.[4]

Safety and Handling

References

- 1. 5-(hydrazinesulfonyl)benzene-1,3-dicarboxylic acid CAS#: 89626-10-8 [chemicalbook.com]

- 2. Isophthalic acid-Molbase [molbase.com]

- 3. 5-Hydrazinoisophthalic acid hydrochloride | 873773-66-1 | Benchchem [benchchem.com]

- 4. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications [mdpi.com]

Technical Guide: 5-Hydrazinoisophthalic Acid (CAS 121385-69-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydrazinoisophthalic acid, also known as 5-hydrazino-1,3-benzenedicarboxylic acid, is a trifunctional organic compound with the CAS number 121385-69-1. Its structure, featuring two carboxylic acid groups and a reactive hydrazine moiety on a benzene ring, makes it a versatile building block in synthetic chemistry. This guide provides a comprehensive overview of its chemical properties, synthesis, and its primary application as a chemical intermediate in the development of more complex molecules. While direct biological activity and specific signaling pathways for this compound are not extensively documented in publicly available research, this guide will touch upon the known biological activities of related chemical classes to provide a contextual framework for future research.

Chemical and Physical Properties

The fundamental properties of 5-Hydrazinoisophthalic acid are summarized in the table below. These characteristics are essential for its handling, storage, and application in chemical synthesis.

| Property | Value | Reference |

| Molecular Formula | C₈H₈N₂O₄ | [1] |

| Molecular Weight | 196.16 g/mol | [1] |

| Synonyms | 5-hydrazino-1,3-benzenedicarboxylic acid | [1] |

| Form | Typically used as a hydrochloride salt for enhanced stability and solubility. |

Synthesis

The synthesis of 5-Hydrazinoisophthalic acid can be achieved through various established reaction pathways. The choice of method often depends on the availability of starting materials and the desired scale of production.

General Synthetic Approach

A common method for synthesizing 5-Hydrazinoisophthalic acid involves the nucleophilic aromatic substitution of a halogenated isophthalic acid derivative. The hydrazine group is introduced by reacting the precursor with hydrazine hydrate. The resulting product is often converted to its hydrochloride salt to improve stability.

Below is a generalized workflow for a typical synthesis:

Caption: Generalized workflow for the synthesis of 5-Hydrazinoisophthalic Acid Hydrochloride.

Applications as a Chemical Intermediate

The primary utility of 5-Hydrazinoisophthalic acid lies in its role as a versatile precursor for the synthesis of a variety of complex molecules. Its trifunctional nature allows for diverse chemical modifications.

Synthesis of Heterocyclic Compounds

The hydrazine moiety is a key functional group for the construction of nitrogen-containing heterocycles, such as pyrazoles and pyridazines. These heterocyclic cores are prevalent in many biologically active compounds. The general reaction involves the condensation of the hydrazine group with a suitable diketone or a related precursor.

Development of Metal-Organic Frameworks (MOFs) and Coordination Polymers

The two carboxylic acid groups can coordinate with metal ions to form extended network structures known as metal-organic frameworks (MOFs) or coordination polymers. These materials have high porosity and surface area, making them promising candidates for applications in gas storage, catalysis, and drug delivery. 5-Hydrazinoisophthalic acid serves as an organic linker in the self-assembly of these frameworks.

Experimental Protocols

While specific, detailed experimental protocols for reactions involving 5-Hydrazinoisophthalic acid are not widely published, the following are representative methodologies for the types of reactions it is used in.

Representative Protocol for Heterocycle Synthesis (Pyrazole Formation)

-

Dissolution: Dissolve 5-Hydrazinoisophthalic acid hydrochloride in a suitable solvent (e.g., ethanol or acetic acid).

-

Addition of Reagents: Add a 1,3-dicarbonyl compound to the solution.

-

Reaction Conditions: Heat the reaction mixture to reflux for several hours.

-

Monitoring: Monitor the progress of the reaction using an appropriate technique, such as Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture and isolate the product by filtration or extraction. Purify the crude product by recrystallization or column chromatography.

Representative Protocol for MOF Synthesis

-

Preparation of Solutions: Prepare a solution of 5-Hydrazinoisophthalic acid and a solution of a metal salt (e.g., zinc acetate, copper nitrate) in a suitable solvent system (e.g., dimethylformamide/ethanol).

-

Mixing: Combine the two solutions in a reaction vessel.

-

Solvothermal Synthesis: Seal the vessel and heat it in an oven at a specific temperature (typically between 80-150 °C) for a period ranging from several hours to days.

-

Isolation: After cooling to room temperature, crystals of the MOF can be isolated by filtration.

-

Washing and Activation: Wash the crystals with fresh solvent to remove any unreacted starting materials. The MOF may then be activated by heating under vacuum to remove solvent molecules from the pores.

Biological Activity Context

There is a significant lack of direct research into the biological activity of 5-Hydrazinoisophthalic acid. However, the broader classes of compounds to which it belongs or for which it is a precursor have known biological relevance.

-

Hydrazine Derivatives: Many compounds containing a hydrazine or hydrazone moiety exhibit a wide range of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.

-

Isophthalic Acid Derivatives: Various derivatives of isophthalic acid have been investigated for their potential as therapeutic agents and as components of biocompatible polymers.

It is important to emphasize that these are general observations for related classes of compounds, and any potential biological activity of 5-Hydrazinoisophthalic acid or its direct derivatives would require specific investigation.

Signaling Pathways

Due to the absence of research on the specific biological effects of 5-Hydrazinoisophthalic acid, there is no information available regarding its interaction with any signaling pathways. Research into the biological activity of novel compounds synthesized from this precursor would be necessary to elucidate any such mechanisms.

Conclusion

5-Hydrazinoisophthalic acid (CAS 121385-69-1) is a valuable and versatile chemical intermediate. Its trifunctional nature makes it a key building block in the synthesis of complex heterocyclic systems and advanced materials like MOFs. While its direct biological properties have not been extensively studied, its utility in constructing novel molecules suggests a potential for indirect contributions to drug discovery and development. Further research is needed to explore the biological activities of compounds derived from this versatile precursor.

References

An In-depth Technical Guide to the Synthesis of 5-Hydrazinoisophthalic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-hydrazinoisophthalic acid, a valuable building block in medicinal chemistry and materials science. The primary synthesis route involves a nucleophilic aromatic substitution reaction. This document details the reaction pathway, provides an experimental protocol, and presents relevant data in a structured format.

Introduction

5-Hydrazinoisophthalic acid is a trifunctional molecule featuring two carboxylic acid groups and a hydrazine moiety attached to a benzene ring. This unique combination of functional groups makes it a versatile precursor for the synthesis of more complex molecules, including novel heterocyclic systems and coordination polymers. The reactive hydrazine group is particularly useful for condensation reactions, enabling the construction of larger molecular architectures.

Core Synthesis Pathway

The most common and established method for synthesizing 5-hydrazinoisophthalic acid is through the nucleophilic aromatic substitution of a halogenated isophthalic acid derivative. The primary route utilizes 5-chloroisophthalic acid as the starting material and hydrazine hydrate as the nucleophile. The reaction proceeds by the displacement of the chlorine atom on the aromatic ring by the hydrazine group. The final product is typically isolated as a hydrochloride salt after neutralization.

The overall reaction can be depicted as follows:

Experimental Protocol

Materials:

-

5-Chloroisophthalic acid

-

Hydrazine hydrate (80% solution in water is commonly used)

-

Hydrochloric acid (concentrated)

-

Ethanol

-

Water (distilled or deionized)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-chloroisophthalic acid in a suitable solvent. While a specific solvent for this reaction is not documented in the available literature, a polar aprotic solvent like dimethylformamide (DMF) or a polar protic solvent could be suitable.

-

Addition of Hydrazine Hydrate: To the stirred solution, add an excess of hydrazine hydrate. The reaction mixture is then heated to reflux.

-

Reaction Monitoring: The progress of the reaction should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC), to determine the consumption of the starting material.

-

Work-up and Isolation: After the reaction is complete, the mixture is cooled to room temperature. The solvent may be removed under reduced pressure.

-

Neutralization and Precipitation: The residue is then dissolved in water, and the solution is carefully acidified with concentrated hydrochloric acid to a pH of approximately 3-3.5.[1] This neutralization step protonates the hydrazine group, leading to the precipitation of 5-hydrazinoisophthalic acid hydrochloride.

-

Purification: The crude product is collected by filtration and washed with cold water to remove any remaining acid and inorganic salts.[1] Further purification can be achieved by recrystallization from a mixture of ethanol and water.[1]

-

Drying: The purified product is dried under vacuum to remove any residual solvent.

Data Presentation

Due to the lack of specific published experimental data, the following table presents hypothetical but expected quantitative data for the synthesis of 5-hydrazinoisophthalic acid. These values are for illustrative purposes and would need to be confirmed experimentally.

| Parameter | Value | Notes |

| Reactants | ||

| 5-Chloroisophthalic Acid | 1.0 eq | Starting material |

| Hydrazine Hydrate | >2.0 eq | Used in excess to drive the reaction to completion |

| Reaction Conditions | ||

| Solvent | DMF or Ethanol/Water | To be optimized |

| Temperature | Reflux | To be optimized based on the chosen solvent |

| Reaction Time | 2-6 hours | To be determined by reaction monitoring (e.g., TLC) |

| Product | ||

| Product Name | 5-Hydrazinoisophthalic Acid HCl | |

| Theoretical Yield | Calculated based on starting material | |

| Actual Yield | 70-90% (Expected) | Dependent on optimized reaction and purification conditions |

| Purity | >98% (Expected) | After recrystallization, to be confirmed by HPLC, NMR, and elemental analysis |

| Characterization Data | ||

| Melting Point | To be determined | |

| ¹H NMR (DMSO-d₆) | Peaks for aromatic protons, -NH, -NH₂, and -COOH protons | Chemical shifts and coupling constants to be determined |

| ¹³C NMR (DMSO-d₆) | Peaks for aromatic and carbonyl carbons | Chemical shifts to be determined |

| IR (KBr, cm⁻¹) | Bands for N-H, O-H, C=O, C=C stretches | Characteristic functional group vibrations |

| Mass Spectrometry (ESI-MS) | [M+H]⁺ or [M-H]⁻ ion | To confirm the molecular weight |

Logical Workflow for Synthesis and Analysis

The following diagram illustrates the logical workflow from the initial reaction setup to the final characterization of the product.

Conclusion

The synthesis of 5-hydrazinoisophthalic acid via nucleophilic aromatic substitution of 5-chloroisophthalic acid with hydrazine hydrate is a theoretically straightforward and viable route. This guide provides a foundational understanding of the synthesis pathway and a representative experimental protocol. For researchers and drug development professionals, optimization of the reaction conditions and thorough characterization of the final product will be crucial for its successful application in further synthetic endeavors.

References

Spectroscopic Profile of 5-Hydrazinylbenzene-1,3-dicarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of 5-Hydrazinylbenzene-1,3-dicarboxylic acid (CAS No. 121385-69-1), a compound of interest in medicinal chemistry and materials science. Due to the limited availability of experimental spectroscopic data in the public domain, this document presents predicted spectroscopic characteristics based on the analysis of its functional groups. It also outlines detailed experimental protocols for acquiring ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR data. This guide is intended to serve as a valuable resource for researchers working with or planning to synthesize this compound.

Introduction

5-Hydrazinylbenzene-1,3-dicarboxylic acid, also known as 5-hydrazinoisophthalic acid, is an aromatic compound featuring two carboxylic acid groups and a hydrazine substituent. This unique combination of functional groups makes it a versatile building block for the synthesis of novel heterocyclic compounds, coordination polymers, and potential pharmaceutical agents. An understanding of its spectroscopic characteristics is crucial for its identification, purity assessment, and structural elucidation in various research and development applications.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 5-Hydrazinylbenzene-1,3-dicarboxylic acid. These predictions are derived from established principles of NMR, MS, and IR spectroscopy for the constituent functional groups.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~12.0 - 13.0 | Broad Singlet | 2H | Carboxylic Acid (-COOH) |

| ~8.0 - 8.2 | Singlet | 1H | Aromatic H-4 |

| ~7.8 - 8.0 | Singlet | 2H | Aromatic H-2, H-6 |

| ~6.0 - 7.0 | Broad Singlet | 3H | Hydrazine (-NHNH₂) |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~165 - 170 | Carboxylic Acid Carbonyl (-COOH) |

| ~150 - 155 | Aromatic C-5 (attached to -NHNH₂) |

| ~130 - 135 | Aromatic C-1, C-3 (attached to -COOH) |

| ~120 - 125 | Aromatic C-2, C-6 |

| ~115 - 120 | Aromatic C-4 |

Solvent: DMSO-d₆

Table 3: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Interpretation |

| 196 | Molecular Ion [M]⁺ |

| 179 | [M - NH₃]⁺ |

| 178 | [M - H₂O]⁺ |

| 151 | [M - COOH]⁺ |

| 134 | [M - COOH - NH₃]⁺ |

| 106 | [M - 2*COOH]⁺ |

Table 4: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200-3500 | Medium, Broad | N-H Stretching (Hydrazine) |

| 2500-3300 | Strong, Very Broad | O-H Stretching (Carboxylic Acid) |

| ~1700 | Strong | C=O Stretching (Carboxylic Acid) |

| ~1600, ~1450 | Medium | C=C Stretching (Aromatic Ring) |

| ~1200-1300 | Strong | C-O Stretching (Carboxylic Acid) |

| ~800-900 | Medium | Aromatic C-H Bending |

Experimental Protocols

The following are detailed methodologies for the synthesis and spectroscopic characterization of 5-Hydrazinylbenzene-1,3-dicarboxylic acid.

Synthesis of 5-Hydrazinylbenzene-1,3-dicarboxylic acid

This protocol is adapted from general procedures for the synthesis of aryl hydrazines from the corresponding halo-aromatic compounds.

Procedure:

-

To a solution of 5-bromoisophthalic acid (1 equivalent) in ethanol, add hydrazine hydrate (excess, e.g., 5-10 equivalents).

-

Heat the reaction mixture to reflux (approximately 80°C) and maintain for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature to allow for the precipitation of the product.

-

Collect the solid product by vacuum filtration.

-

Wash the collected solid with cold ethanol to remove unreacted hydrazine hydrate and other impurities.

-

Dry the product under vacuum to yield 5-Hydrazinylbenzene-1,3-dicarboxylic acid.

Spectroscopic Characterization

-

Sample Preparation: Dissolve approximately 5-10 mg of the synthesized compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

¹H NMR Spectroscopy:

-

Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Set the spectral width to cover the range of -2 to 15 ppm.

-

Use a sufficient number of scans (e.g., 16-64) to obtain a good signal-to-noise ratio.

-

Process the data with appropriate apodization and Fourier transformation.

-

-

¹³C NMR Spectroscopy:

-

Acquire the spectrum on the same instrument.

-

Use a proton-decoupled pulse sequence.

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

A larger number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Technique: Electron Ionization (EI) Mass Spectrometry is suitable for this compound.

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe.

-

Ionization: Use a standard electron energy of 70 eV.

-

Analysis: Scan a mass range of m/z 50-500 to detect the molecular ion and characteristic fragment ions.[1]

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the solid sample directly.

-

Data Acquisition: Record the spectrum over the range of 4000 to 400 cm⁻¹.

-

Analysis: Identify the characteristic absorption bands for the carboxylic acid, hydrazine, and aromatic functional groups.[2][3][4]

Signaling Pathways and Logical Relationships

Currently, there is no specific information available in the scientific literature detailing the involvement of 5-Hydrazinylbenzene-1,3-dicarboxylic acid in specific signaling pathways. However, based on its structural motifs, it could potentially be explored as:

-

A precursor for enzyme inhibitors: The hydrazine moiety can be reactive towards carbonyl groups present in enzyme active sites.

-

A linker in metal-organic frameworks (MOFs): The dicarboxylic acid functionality allows for coordination with metal ions to form porous materials with applications in catalysis, gas storage, and drug delivery.

The logical relationship for its potential application as a synthetic building block is illustrated in the diagram below.

Conclusion

This technical guide provides a foundational spectroscopic profile of 5-Hydrazinylbenzene-1,3-dicarboxylic acid based on predicted data. The included experimental protocols offer a practical framework for researchers to synthesize and characterize this compound. As a versatile chemical intermediate, further investigation into its properties and applications is warranted and is expected to contribute to advancements in medicinal chemistry and materials science.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 4. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

Navigating the Spectral Landscape: A Technical Guide to the 13C NMR Spectrum of 5-Hydrazinylbenzene-1,3-dicarboxylic Acid

For Immediate Release

This technical guide provides a detailed analysis of the predicted 13C Nuclear Magnetic Resonance (NMR) spectrum of 5-Hydrazinylbenzene-1,3-dicarboxylic acid. Aimed at researchers, scientists, and professionals in the field of drug development, this document offers a comprehensive overview of the expected chemical shifts, a standardized experimental protocol for spectral acquisition, and a logical workflow for spectral analysis.

Predicted 13C NMR Spectral Data

In the absence of direct experimental data for 5-Hydrazinylbenzene-1,3-dicarboxylic acid, the following 13C NMR chemical shifts have been predicted based on established substituent effects on a benzene ring. The foundational chemical shifts are derived from isophthalic acid, with modifications to account for the electronic influence of the hydrazinyl (-NHNH2) group. The hydrazinyl group is anticipated to exert a significant shielding effect, particularly at the ortho and para positions, leading to upfield shifts, while the carbon atom directly attached to this group (ipso-carbon) is expected to be deshielded.

The structure of 5-Hydrazinylbenzene-1,3-dicarboxylic acid possesses a plane of symmetry, resulting in seven unique carbon signals: two for the carboxylic acid groups, and five for the aromatic ring.

| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale |

| C1, C3 (Carboxylic Acid) | ~168 | The chemical shift of carboxylic acid carbons in aromatic systems typically appears in this downfield region. This is consistent with the experimental data for isophthalic acid. |

| C5 (ipso-C attached to -NHNH2) | ~150 | The hydrazinyl group is a strong electron-donating group, which deshields the ipso-carbon. This prediction is based on the known effects of amino and substituted amino groups on aromatic rings. |

| C1', C3' (ortho to -NHNH2) | ~115 | The strong shielding effect of the hydrazinyl group at the ortho positions will cause a significant upfield shift compared to the corresponding carbons in isophthalic acid. |

| C2' (para to -NHNH2) | ~110 | The para position experiences the most substantial shielding from the electron-donating hydrazinyl group, resulting in a pronounced upfield shift. |

| C4', C6' (meta to -NHNH2) | ~130 | The meta positions are least affected by the resonance effects of the hydrazinyl group, and their chemical shifts are expected to be closer to those observed in unsubstituted isophthalic acid. |

Experimental Protocol for 13C NMR Spectroscopy

The following provides a generalized, yet detailed, methodology for the acquisition of a solid-state 13C NMR spectrum for an organic compound such as 5-Hydrazinylbenzene-1,3-dicarboxylic acid.

1. Sample Preparation:

-

The solid sample of 5-Hydrazinylbenzene-1,3-dicarboxylic acid should be finely powdered to ensure homogeneity.

-

Approximately 50-100 mg of the powdered sample is packed into a 4 mm or 7 mm zirconia rotor.

-

A Kel-F cap is used to seal the rotor.

2. NMR Spectrometer and Parameters:

-

A solid-state NMR spectrometer operating at a magnetic field strength of 9.4 T or higher is recommended.

-

A Cross-Polarization Magic Angle Spinning (CP-MAS) probe should be utilized.

-

The magic angle should be carefully calibrated using a standard sample like potassium bromide (KBr).

-

Typical spinning speeds for a 4 mm rotor range from 10 to 15 kHz.

3. Data Acquisition:

-

A standard CP-MAS pulse sequence should be employed.

-

The 1H and 13C pulse widths (90° pulses) need to be calibrated.

-

The contact time for cross-polarization should be optimized, typically in the range of 1-5 ms.

-

A sufficient number of scans (e.g., 1024 to 4096) should be acquired to achieve an adequate signal-to-noise ratio.

-

A recycle delay of 2-5 seconds between scans is generally appropriate, depending on the 1H T1 relaxation times.

-

High-power proton decoupling (such as SPINAL-64 or TPPM) is applied during the acquisition of the 13C signal.

4. Data Processing:

-

The acquired Free Induction Decay (FID) is subjected to Fourier transformation.

-

Phase correction is applied to obtain an absorption mode spectrum.

-

Baseline correction may be necessary to remove any distortions.

-

The chemical shifts are referenced externally using a standard such as adamantane (δ = 38.48 and 29.50 ppm) or glycine (carboxyl carbon at δ = 176.5 ppm).

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the prediction and analysis of the 13C NMR spectrum of 5-Hydrazinylbenzene-1,3-dicarboxylic acid.

An In-depth Technical Guide to the FTIR Analysis of 5-Hydrazinylbenzene-1,3-dicarboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FTIR) spectroscopy analysis of 5-Hydrazinylbenzene-1,3-dicarboxylic acid. This document outlines the expected vibrational frequencies, a detailed experimental protocol for analysis, and the logical workflow of the spectroscopic process.

Molecular Structure and Functional Groups

5-Hydrazinylbenzene-1,3-dicarboxylic acid is an aromatic compound characterized by a benzene ring substituted with two carboxylic acid groups and one hydrazinyl group.[1][2] The spatial arrangement of these functional groups dictates the molecule's chemical properties and its interaction with infrared radiation. Understanding the vibrational modes of these groups is crucial for structural elucidation and quality control.

The key functional groups are:

-

Carboxylic Acids (-COOH): These groups exhibit characteristic O-H and C=O stretching vibrations.[3]

-

Hydrazinyl Group (-NHNH2): This group is characterized by N-H stretching and bending vibrations.

-

Aromatic Benzene Ring: The C-H and C=C bonds within the ring have distinct stretching and bending vibrations.

Caption: Molecular structure with key functional groups.

Predicted FTIR Spectral Data

The following table summarizes the expected characteristic infrared absorption bands for 5-Hydrazinylbenzene-1,3-dicarboxylic acid. These predictions are based on the known vibrational frequencies of its constituent functional groups.[3][4][5][6][7]

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Intensity |

| 3500 - 3300 | Hydrazinyl (-NHNH₂) | N-H Stretch | Medium |

| 3300 - 2500 | Carboxylic Acid (-COOH) | O-H Stretch (H-bonded) | Broad, Strong |

| 3100 - 3000 | Aromatic Ring | C-H Stretch | Medium to Weak |

| 1710 - 1680 | Carboxylic Acid (-COOH) | C=O Stretch | Strong |

| 1620 - 1580 | Hydrazinyl (-NHNH₂) / Aromatic Ring | N-H Bend / C=C Stretch | Medium |

| 1450 - 1400 | Aromatic Ring | C=C Stretch | Medium |

| 1300 - 1200 | Carboxylic Acid (-COOH) | C-O Stretch / O-H Bend | Medium |

| 900 - 675 | Aromatic Ring | C-H Out-of-plane Bend | Strong |

Experimental Protocol for FTIR Analysis

This section details the methodology for obtaining an FTIR spectrum of 5-Hydrazinylbenzene-1,3-dicarboxylic acid.

3.1. Materials and Equipment

-

5-Hydrazinylbenzene-1,3-dicarboxylic acid sample

-

Potassium bromide (KBr), spectroscopy grade

-

Agate mortar and pestle

-

Hydraulic press with pellet-forming die

-

FTIR spectrometer (e.g., PerkinElmer Spectrum Two, Thermo Fisher Nicolet iS5)

-

Sample holder for KBr pellets

-

Spatula

-

Desiccator

3.2. Sample Preparation (KBr Pellet Method)

-

Drying: Dry the KBr powder in an oven at 110°C for at least 2 hours to remove any adsorbed water. Cool to room temperature in a desiccator before use. The sample should also be thoroughly dried to avoid interference from water bands in the spectrum.

-

Mixing: Weigh approximately 1-2 mg of the 5-Hydrazinylbenzene-1,3-dicarboxylic acid sample and about 200 mg of dry KBr powder.

-

Grinding: Transfer the sample and KBr to a clean, dry agate mortar. Grind the mixture thoroughly with the pestle for 5-10 minutes until a fine, homogeneous powder is obtained. This minimizes scattering of the infrared radiation.

-

Pellet Formation: Transfer a portion of the ground mixture into the collar of the pellet-forming die. Distribute the powder evenly.

-

Pressing: Place the die in a hydraulic press. Apply pressure of 7-10 tons for approximately 2-5 minutes.

-

Pellet Release: Carefully release the pressure and disassemble the die. A transparent or translucent KBr pellet containing the sample should be obtained.

3.3. Spectral Acquisition

-

Background Spectrum: Place an empty sample holder (or a pure KBr pellet) in the FTIR spectrometer's sample compartment. Run a background scan to record the spectrum of the instrument's atmosphere (primarily CO₂ and water vapor). This background will be automatically subtracted from the sample spectrum.

-

Sample Spectrum: Mount the KBr pellet containing the 5-Hydrazinylbenzene-1,3-dicarboxylic acid sample in the sample holder and place it in the spectrometer.

-

Data Collection: Acquire the sample spectrum. Typical parameters include:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32 (to improve signal-to-noise ratio)

-

-

Data Processing: The resulting spectrum should be baseline corrected and normalized if necessary using the spectrometer's software.

Logical Workflow for FTIR Analysis

The following diagram illustrates the logical steps involved in the FTIR analysis of a solid sample like 5-Hydrazinylbenzene-1,3-dicarboxylic acid.

Caption: Workflow of FTIR analysis.

Conclusion

The FTIR analysis of 5-Hydrazinylbenzene-1,3-dicarboxylic acid provides a rapid and reliable method for its structural characterization. By identifying the characteristic vibrational frequencies of its carboxylic acid, hydrazinyl, and aromatic functional groups, researchers can confirm the identity and purity of the compound. The experimental protocol and workflow detailed in this guide offer a standardized approach for obtaining high-quality and reproducible FTIR spectra, which is essential for research, development, and quality assurance in the pharmaceutical and chemical industries.

References

- 1. Functional Groups [chem.fsu.edu]

- 2. 5-Hydrazinylbenzene-1,3-dicarboxylic acid | C8H8N2O4 | CID 2772364 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Functional Groups Names, Properties, and Reactions – Introductory Chemistry [uen.pressbooks.pub]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Vibrational Dynamics and Phase Transitions of Hydrazine to 50 GPa - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity [mdpi.com]

An In-depth Technical Guide on the Thermal Stability of 5-Hydrazinylbenzene-1,3-dicarboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known and inferred thermal stability of 5-Hydrazinylbenzene-1,3-dicarboxylic acid. While specific quantitative thermal analysis data such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are not extensively available in public literature, this guide synthesizes available safety information, synthesis protocols, and general chemical principles to provide a comprehensive understanding of the compound's thermal characteristics.

Introduction

5-Hydrazinylbenzene-1,3-dicarboxylic acid is a bifunctional organic compound containing both a hydrazine group and two carboxylic acid functionalities. This unique structure makes it a valuable building block in the synthesis of novel heterocyclic compounds and as a linker in the development of coordination polymers and metal-organic frameworks (MOFs). Understanding the thermal stability of this compound is critical for its safe handling, storage, and application in further chemical syntheses, particularly in the context of drug development where controlled reaction conditions are paramount.

Core Concepts of Thermal Stability

The thermal stability of a chemical compound refers to its ability to resist decomposition at elevated temperatures. For 5-Hydrazinylbenzene-1,3-dicarboxylic acid, the presence of the energetic hydrazine moiety (-NHNH2) attached to an aromatic ring with electron-withdrawing carboxylic acid groups suggests a predisposition to thermal decomposition. Hydrazine and its derivatives are known for their thermal sensitivity, and their decomposition can be exothermic, releasing significant amounts of energy and potentially toxic gases.

Inferred Thermal Stability and Handling

Based on safety data sheets and synthesis guidelines for the hydrochloride salt of 5-Hydrazinylbenzene-1,3-dicarboxylic acid, the compound is considered thermally sensitive. Key indicators of its thermal instability include:

-

Decomposition on Combustion: During a fire, it is stated that irritating and highly toxic gases may be generated through thermal decomposition or combustion[1].

-

Storage Conditions: It is recommended to store the compound in airtight containers under a nitrogen atmosphere at refrigerated temperatures (2–8°C) to prevent decomposition[2]. This indicates that the compound may be unstable even at ambient temperatures over extended periods.

-

Synthesis Temperature Limits: To minimize the formation of dihydrotetrazine byproducts, which can result from hydrazine dimerization, it is advised to maintain reaction temperatures below 70°C during its synthesis[2]. This suggests that decomposition or unwanted side reactions become significant at or above this temperature.

These points strongly suggest that 5-Hydrazinylbenzene-1,3-dicarboxylic acid is a thermally labile compound that requires careful temperature control during handling and use.

Quantitative Thermal Analysis (TGA/DSC)

| Parameter | Analytical Technique | Expected Information |

| Onset of Decomposition | TGA | The temperature at which the compound begins to lose mass due to the release of volatile decomposition products (e.g., N₂, H₂O, CO₂). |

| Mass Loss Steps | TGA | The number and temperature ranges of distinct mass loss events, which can correspond to the sequential decomposition of the hydrazine and carboxylic acid functional groups. |

| Residue at End of Run | TGA | The percentage of non-volatile residue remaining at the maximum temperature of the experiment, which can provide information about the formation of char or other stable products. |

| Melting Point | DSC | The temperature at which the solid compound transitions to a liquid. This may be accompanied or preceded by decomposition. |

| Decomposition Enthalpy | DSC | The heat released (exothermic) or absorbed (endothermic) during the decomposition process. For hydrazine derivatives, this is typically a strong exothermic event. |

| Glass Transition | DSC | If the compound forms an amorphous solid upon cooling from a melt, the temperature at which it transitions from a rigid to a more flexible state. |

Experimental Protocols for Thermal Analysis

For researchers intending to perform thermal analysis on 5-Hydrazinylbenzene-1,3-dicarboxylic acid, the following general protocols for TGA and DSC are recommended. Caution: Due to the potential for energetic decomposition, it is crucial to use small sample sizes and appropriate safety precautions, including a protective blast shield.

5.1. Thermogravimetric Analysis (TGA) Protocol

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation: Weigh approximately 1-5 mg of 5-Hydrazinylbenzene-1,3-dicarboxylic acid into a clean, tared TGA pan (typically alumina or platinum).

-

Experimental Conditions:

-

Atmosphere: Inert (e.g., Nitrogen or Argon) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

-

Temperature Program: Heat the sample from ambient temperature (e.g., 25°C) to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).

-

-

Data Analysis: Plot the percentage of mass loss as a function of temperature. Determine the onset of decomposition and the temperatures of maximum mass loss rate from the derivative of the TGA curve (DTG).

5.2. Differential Scanning Calorimetry (DSC) Protocol

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using appropriate standards (e.g., indium).

-

Sample Preparation: Weigh approximately 1-5 mg of the sample into a hermetically sealed aluminum pan. Prepare an empty, sealed aluminum pan to be used as a reference.

-

Experimental Conditions:

-

Atmosphere: Inert (e.g., Nitrogen) at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

An initial heating ramp to a temperature below the expected decomposition to observe any phase transitions (e.g., melting).

-

A controlled heating ramp (e.g., 10°C/min) through the decomposition region.

-

-

-

Data Analysis: Plot the heat flow as a function of temperature. Identify endothermic (melting) and exothermic (decomposition) events and calculate the associated enthalpy changes.

Visualizations

6.1. Logical Workflow for Assessing Thermal Stability

Caption: Logical workflow for assessing the thermal stability of a compound.

6.2. Experimental Workflow for TGA/DSC Analysis

Caption: General experimental workflow for TGA and DSC analysis.

Conclusion

While quantitative data on the thermal decomposition of 5-Hydrazinylbenzene-1,3-dicarboxylic acid is sparse in the public domain, available information strongly indicates that it is a thermally sensitive compound. The presence of the hydrazine functional group is a key contributor to this instability. Researchers and drug development professionals should exercise caution, implementing strict temperature controls during storage, handling, and chemical reactions involving this compound. The provided experimental protocols and workflows offer a foundational approach for laboratories to determine the specific thermal properties of this molecule, ensuring safer and more effective utilization in their research and development endeavors.

References

Solubility Profile of 5-Hydrazinylbenzene-1,3-dicarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 5-Hydrazinylbenzene-1,3-dicarboxylic acid. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a robust qualitative assessment based on the compound's structural features and the known solubility of related molecules. Furthermore, a detailed experimental protocol is presented to enable researchers to determine precise solubility data in various solvents.

Qualitative Solubility Assessment

5-Hydrazinylbenzene-1,3-dicarboxylic acid possesses both acidic (carboxylic acid) and basic (hydrazinyl) functional groups, as well as an aromatic ring. This amphoteric nature, combined with the potential for strong intermolecular hydrogen bonding, dictates its solubility behavior.

Expected Solubility:

-

Polar Protic Solvents (e.g., Water, Alcohols): The presence of two carboxylic acid groups and a hydrazinyl group suggests that the molecule can engage in extensive hydrogen bonding with protic solvents. Therefore, it is expected to have some solubility in water, likely enhanced at acidic or basic pH due to salt formation. Solubility in alcohols like methanol and ethanol is also anticipated. Aromatic hydrazines are generally poorly soluble in water, but the dicarboxylic acid functionality should increase aqueous solubility.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): Solvents like DMSO and DMF are excellent hydrogen bond acceptors and should be effective in solvating 5-Hydrazinylbenzene-1,3-dicarboxylic acid. Acetone may also serve as a suitable solvent for purifying mixtures of dicarboxylic acids.[1][2]

-

Nonpolar Solvents (e.g., Hexane, Toluene): Due to the high polarity imparted by the carboxylic acid and hydrazinyl groups, the compound is expected to have very low solubility in nonpolar solvents.

Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility (g/L) | Molar Solubility (mol/L) | Method |

| Water (pH 7) | 25 | Shake-Flask | ||

| Methanol | 25 | Shake-Flask | ||

| Ethanol | 25 | Shake-Flask | ||

| Dimethyl Sulfoxide (DMSO) | 25 | Shake-Flask | ||

| N,N-Dimethylformamide (DMF) | 25 | Shake-Flask | ||

| Acetone | 25 | Shake-Flask | ||

| Hexane | 25 | Shake-Flask |

Experimental Protocols: Determination of Thermodynamic Solubility

The most reliable method for determining the thermodynamic (equilibrium) solubility of a compound is the shake-flask method .[3][4] This method involves equilibrating an excess amount of the solid compound with the solvent of interest over a sufficient period and then measuring the concentration of the dissolved compound in the resulting saturated solution.

Materials:

-

5-Hydrazinylbenzene-1,3-dicarboxylic acid (solid)

-

Selected solvents (analytical grade)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid 5-Hydrazinylbenzene-1,3-dicarboxylic acid to a series of vials, each containing a known volume of a different solvent. The excess solid should be clearly visible.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. It is advisable to perform a time-to-equilibrium study by taking measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a period to allow the excess solid to sediment.

-

To ensure complete removal of undissolved solids, centrifuge the samples at a high speed.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is crucial to remove any remaining microscopic particles.

-

Dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of 5-Hydrazinylbenzene-1,3-dicarboxylic acid in the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

-

Quantification:

-

Prepare a calibration curve using standard solutions of known concentrations of 5-Hydrazinylbenzene-1,3-dicarboxylic acid.

-

Determine the concentration of the compound in the diluted samples by interpolating from the calibration curve.

-

Calculate the original solubility in the saturated solution, taking into account the dilution factor.

-

Visualizations

Caption: Workflow for Thermodynamic Solubility Determination.

Caption: Expected Solubility Based on Polarity.

References

Purity Analysis of 5-Hydrazinylbenzene-1,3-dicarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies for determining the purity of 5-Hydrazinylbenzene-1,3-dicarboxylic acid. Given the compound's dual reactive moieties—the aromatic dicarboxylic acid and the hydrazinyl group—a multi-faceted analytical approach is essential for ensuring its quality and suitability for research and drug development applications. This document outlines detailed experimental protocols for key analytical techniques, presents data in a structured format, and includes workflow diagrams for clarity.

Introduction

5-Hydrazinylbenzene-1,3-dicarboxylic acid is a complex organic molecule with potential applications as a building block in medicinal chemistry and materials science. Its purity is critical, as impurities can significantly impact the outcome of subsequent reactions and biological assays. The analytical strategy described herein addresses the quantification of the main component, the identification and quantification of potential organic impurities (such as starting materials or by-products), the determination of residual solvents, and the confirmation of the elemental composition.

Analytical Strategy Overview

A comprehensive purity assessment of 5-Hydrazinylbenzene-1,3-dicarboxylic acid involves several orthogonal analytical techniques. The logical workflow for this analysis is depicted below.

Caption: Logical workflow for the comprehensive purity analysis of 5-Hydrazinylbenzene-1,3-dicarboxylic acid.

Chromatographic Purity

High-Performance Liquid Chromatography (HPLC) is the primary technique for assessing the purity of 5-Hydrazinylbenzene-1,3-dicarboxylic acid and quantifying related organic impurities. Due to the polar nature of the dicarboxylic acid and the reactivity of the hydrazine group, a robust method is required.

Assay and Organic Impurities by HPLC-UV/MS

This method is designed to separate the main component from potential impurities arising from the synthesis, such as unreacted starting materials or side-products. A mixed-mode or reverse-phase column is generally suitable for retaining the polar aromatic acid.[1][2] The addition of a mass spectrometer (MS) detector provides valuable information for the identification of unknown impurity peaks.

Experimental Protocol:

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of 5-Hydrazinylbenzene-1,3-dicarboxylic acid.

-

Dissolve in a suitable solvent (e.g., a mixture of water and acetonitrile or methanol) to a final concentration of 0.5 mg/mL.

-

Vortex and sonicate to ensure complete dissolution.

-

Filter the solution through a 0.45 µm syringe filter before injection.

-

-

HPLC-UV/MS Conditions:

-

Column: Mixed-mode (e.g., C18 with anion-exchange) or a polar-embedded C18 column, 150 mm x 4.6 mm, 3.5 µm.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A typical starting point would be 5% B, increasing to 95% B over 20 minutes, followed by a hold and re-equilibration.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 5 µL.

-

UV Detection: 254 nm or a photodiode array (PDA) detector scanning from 200-400 nm.

-

MS Detector: Electrospray Ionization (ESI) in both positive and negative modes.

-

Data Presentation:

| Parameter | Specification | Typical Result |

| Assay (by HPLC area %) | ≥ 98.0% | 99.2% |

| Individual Impurity | ≤ 0.20% | Impurity 1 (RT 5.2 min): 0.15% |

| Total Impurities | ≤ 1.0% | 0.45% |

Analysis of Hydrazine and Related Impurities by LC-MS/MS

Free hydrazine is a potential process-related impurity and a genotoxic concern. Its high reactivity and volatility necessitate a specific and sensitive analytical method, often involving derivatization.[3][4][5][6]

Experimental Protocol:

-

Derivatization and Sample Preparation:

-

To 1 mL of a 1 mg/mL solution of the sample in diluent (e.g., water/acetonitrile), add 100 µL of a derivatizing agent solution (e.g., 10 mg/mL p-tolualdehyde in acetonitrile).

-

Vortex and incubate at 60 °C for 30 minutes to form the corresponding hydrazone.[3]

-

Cool to room temperature before injection.

-

-

LC-MS/MS Conditions:

-

Column: C18 column, 100 mm x 2.1 mm, 1.8 µm.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: Optimized for the separation of the derivatized hydrazine from other components.

-

Flow Rate: 0.4 mL/min.

-

Mass Spectrometry: Triple quadrupole mass spectrometer with ESI source, operating in Multiple Reaction Monitoring (MRM) mode for high sensitivity and selectivity.

-

Data Presentation:

| Analyte | Limit of Quantification (LOQ) | Specification | Result |

| Hydrazine | 0.1 ppm | ≤ 1 ppm | < LOQ |

Structural Confirmation and Purity by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the chemical structure of 5-Hydrazinylbenzene-1,3-dicarboxylic acid and detecting impurities that have different proton or carbon environments. For a 1,3,5-trisubstituted benzene ring, a specific splitting pattern is expected in the ¹H NMR spectrum.[7][8]

Experimental Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O with NaOD).

-

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher.

-

Parameters: Standard acquisition parameters with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz or higher.

-

Parameters: Standard proton-decoupled acquisition.

-

Data Presentation:

| Nucleus | Expected Chemical Shifts (ppm) and Multiplicity | Observed Chemical Shifts (ppm) |

| ¹H NMR | Aromatic protons, Carboxylic acid protons, Hydrazine protons | Consistent with proposed structure |

| ¹³C NMR | Aromatic carbons, Carboxyl carbons | Consistent with proposed structure |

Residual Solvent Analysis by Headspace Gas Chromatography (GC-HS)

Residual solvents from the synthesis and purification process must be controlled according to regulatory guidelines such as USP <467>.[9][10] Headspace gas chromatography is the standard technique for this analysis.[11][12][13]

Caption: General workflow for residual solvent analysis by Headspace Gas Chromatography.

Experimental Protocol:

-

Sample Preparation:

-

Accurately weigh approximately 100 mg of the sample into a 20 mL headspace vial.

-

Add 5 mL of a suitable high-boiling point solvent (e.g., Dimethyl sulfoxide or N,N-Dimethylformamide).

-

Seal the vial immediately.

-

-

GC-HS Conditions:

-

Headspace Sampler:

-

Oven Temperature: 80-120 °C (optimized based on sample solubility and solvent volatility).

-

Incubation Time: 30 minutes.

-

-

Gas Chromatograph:

-

Column: G43 (6% cyanopropylphenyl - 94% dimethylpolysiloxane) or equivalent, 30 m x 0.53 mm, 3.0 µm.

-

Carrier Gas: Helium or Hydrogen.

-

Oven Program: Isothermal at 40 °C for 5 minutes, then ramp to 240 °C at 10 °C/min.

-

Detector: Flame Ionization Detector (FID) at 250 °C.

-

-

Data Presentation:

| Solvent | Specification (ppm) | Result (ppm) |

| Methanol | ≤ 3000 | 150 |

| Ethyl Acetate | ≤ 5000 | < 50 |

| Toluene | ≤ 890 | Not Detected |

Elemental Analysis

Elemental analysis provides the percentage of carbon, hydrogen, and nitrogen in the compound, which is used to confirm the empirical formula (C₈H₈N₂O₄). This is a fundamental measure of purity.[14][15][16]

Experimental Protocol:

-

Instrumentation: Use a calibrated CHN elemental analyzer.

-

Sample Preparation: Accurately weigh 1-2 mg of the dried sample into a tin capsule.

-

Analysis: The sample is combusted at high temperature, and the resulting gases (CO₂, H₂O, N₂) are separated and quantified by a thermal conductivity detector.[16]

Data Presentation:

| Element | Theoretical % | Experimental % | Deviation |

| Carbon (C) | 48.98 | 48.85 | -0.13 |

| Hydrogen (H) | 4.11 | 4.15 | +0.04 |

| Nitrogen (N) | 14.28 | 14.20 | -0.08 |

Note: The acceptable deviation is typically within ±0.4% of the theoretical value.

Conclusion

The purity of 5-Hydrazinylbenzene-1,3-dicarboxylic acid can be thoroughly assessed using a combination of chromatographic, spectroscopic, and elemental analysis techniques. HPLC-UV/MS is crucial for determining the assay and profiling organic impurities. Specific LC-MS/MS methods are required for trace-level quantification of potential genotoxic impurities like hydrazine. NMR spectroscopy serves as a definitive tool for structural confirmation, while GC-HS ensures the absence of significant levels of residual solvents. Finally, elemental analysis confirms the correct elemental composition. Together, these methods provide a robust quality control strategy for this important chemical entity.

References

- 1. researchgate.net [researchgate.net]

- 2. helixchrom.com [helixchrom.com]

- 3. Simultaneous quantitation of hydrazine and acetylhydrazine in human plasma by high performance liquid chromatography-tandem mass spectrometry after derivatization with p-tolualdehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Determination of hydrazine in air by liquid chromatography/tandem mass spectrometry combined with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Quantification of Hydrazine in Human Urine by HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. no of NMR peaks for benzene 1,3 dicarboxylic acid | Filo [askfilo.com]

- 8. quora.com [quora.com]

- 9. s4science.at [s4science.at]

- 10. agilent.com [agilent.com]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. labsolution.pl [labsolution.pl]

- 13. academic.oup.com [academic.oup.com]

- 14. azom.com [azom.com]

- 15. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry [velp.com]

- 16. Elemental Analysis - Organic & Inorganic Compounds | ELTRA [eltra.com]

An In-depth Technical Guide to 5-Hydrazinylbenzene-1,3-dicarboxylic Acid: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydrazinylbenzene-1,3-dicarboxylic acid, also known as 5-hydrazinoisophthalic acid, is a bifunctional aromatic organic compound. Its structure, featuring both a reactive hydrazine group and two carboxylic acid functionalities on a benzene ring, makes it a valuable and versatile building block in various fields of chemical synthesis. This technical guide provides a comprehensive overview of the discovery, synthesis, properties, and applications of this important chemical intermediate. While the precise historical details of its initial discovery are not prominently documented in readily accessible scientific literature, its development can be understood within the broader context of the historical progression of isophthalic acid chemistry and its derivatives, which gained prominence with the rise of polymer science and the dye industry.

Physicochemical Properties

A summary of the key physicochemical properties of 5-Hydrazinylbenzene-1,3-dicarboxylic acid is presented in the table below. This data is crucial for its handling, characterization, and application in experimental settings.

| Property | Value |

| CAS Number | 121385-69-1 |

| Molecular Formula | C₈H₈N₂O₄ |

| Molecular Weight | 196.16 g/mol |

| IUPAC Name | 5-hydrazinylbenzene-1,3-dicarboxylic acid |

| Synonyms | 5-Hydrazinoisophthalic acid, 3,5-Dicarboxyphenylhydrazine |

Synthesis and Experimental Protocols

The primary and most common method for the synthesis of 5-Hydrazinylbenzene-1,3-dicarboxylic acid is through the nucleophilic aromatic substitution of a halogenated isophthalic acid derivative.

Primary Synthetic Pathway: Nucleophilic Aromatic Substitution

This pathway involves the reaction of a 5-halo-isophthalic acid, typically 5-chloroisophthalic acid or 5-bromoisophthalic acid, with hydrazine hydrate. The electron-withdrawing nature of the two carboxylic acid groups facilitates the nucleophilic attack of hydrazine at the 5-position of the benzene ring.

Caption: General workflow for the synthesis of 5-Hydrazinylbenzene-1,3-dicarboxylic acid.

Detailed Experimental Protocol (General Procedure)

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1.0 equivalent of 5-chloroisophthalic acid in a suitable solvent, such as water or ethanol.

-

Addition of Hydrazine: To the stirred solution, add an excess of hydrazine hydrate (typically 3-5 equivalents).

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for several hours (typically 4-12 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If not, carefully acidify the reaction mixture with a mineral acid (e.g., HCl) to a pH of approximately 2-3.

-

Isolation and Purification: Collect the resulting precipitate by vacuum filtration. Wash the solid with cold water to remove any unreacted starting materials and salts. The crude product can be further purified by recrystallization from a suitable solvent system, such as a water-ethanol mixture.

Key Applications

The bifunctional nature of 5-Hydrazinylbenzene-1,3-dicarboxylic acid makes it a valuable precursor in several areas of materials science and organic synthesis.

Polymer Synthesis

The dicarboxylic acid functionality allows for its use as a monomer in the synthesis of polyesters, polyamides, and other condensation polymers. The incorporation of the hydrazine moiety can introduce unique properties to the polymer backbone, such as increased thermal stability, altered solubility, and the potential for post-polymerization modification.

Caption: Role as a monomer in polymer synthesis.

Coordination Polymers and Metal-Organic Frameworks (MOFs)

The carboxylic acid groups can coordinate with metal ions to form coordination polymers and Metal-Organic Frameworks (MOFs). The hydrazine group can act as a secondary binding site or as a functional group within the pores of the framework, potentially leading to materials with interesting catalytic, sensing, or gas storage properties.

Synthesis of Heterocyclic Compounds

The hydrazine group is a key functional group for the synthesis of a wide variety of nitrogen-containing heterocyclic compounds, such as pyrazoles and pyridazines. Reaction of 5-Hydrazinylbenzene-1,3-dicarboxylic acid with 1,3-dicarbonyl compounds, for example, can lead to the formation of pyrazole-substituted isophthalic acids, which are of interest in medicinal chemistry and as ligands for metal complexes.

Caption: Pathway to heterocyclic compounds.

Precursor for Dyes and Pharmaceutically Active Compounds

Historically, substituted aromatic amines and hydrazines have been important intermediates in the synthesis of azo dyes. While specific applications of 5-Hydrazinylbenzene-1,3-dicarboxylic acid in the dye industry are not widely documented, its structure is amenable to such applications. Furthermore, the presence of the hydrazine and carboxylic acid groups makes it a potential scaffold for the synthesis of novel drug candidates.

Conclusion

5-Hydrazinylbenzene-1,3-dicarboxylic acid is a chemical intermediate with significant potential in materials science and organic synthesis. While the specific details of its initial discovery are not well-documented, its synthesis is straightforward, and its utility as a building block for polymers, coordination frameworks, and heterocyclic compounds is well-established. For researchers and professionals in drug development and materials science, this compound offers a versatile platform for the design and synthesis of novel functional molecules and materials.

Methodological & Application

Application Notes and Protocols: 5-Hydrazinylbenzene-1,3-dicarboxylic Acid in Metal-Organic Framework (MOF) Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the use of 5-Hydrazinylbenzene-1,3-dicarboxylic acid, also known as 5-hydrazinoisophthalic acid, in the synthesis of Metal-Organic Frameworks (MOFs). While direct literature on MOFs synthesized with this specific ligand is emerging, this guide is built upon established protocols for structurally analogous ligands, such as 5-aminoisophthalic acid and other functionalized dicarboxylic acids. The hydrazine functional group offers a reactive site for post-synthetic modification and can impart unique catalytic or drug-coordinating properties to the resulting MOF. These materials are of significant interest for applications in drug delivery, catalysis, and sensing.

Introduction

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and functionalizable nature make them promising candidates for a variety of applications, including drug delivery and catalysis.[1][2] The choice of the organic linker is crucial in determining the final properties of the MOF.[3]

5-Hydrazinylbenzene-1,3-dicarboxylic acid is a bifunctional linker that possesses two carboxylate groups for coordination with metal centers and a reactive hydrazine moiety. This functional group can be utilized for post-synthetic modification, allowing for the covalent attachment of drugs, catalysts, or other functional molecules. Furthermore, the hydrazine group itself can act as a Brønsted acid site, potentially enhancing catalytic activity.[4]

Potential Applications in Drug Development

The unique properties of MOFs derived from 5-Hydrazinylbenzene-1,3-dicarboxylic acid make them attractive for several applications in drug development:

-

Controlled Drug Delivery: The porous structure of these MOFs can be used to encapsulate therapeutic agents. The release of the drug can be controlled by pH, temperature, or other stimuli. The hydrazine group could also form specific interactions with drug molecules, influencing loading and release kinetics.[5][6]

-

Targeted Drug Delivery: The surface of the MOF can be functionalized via the hydrazine group to attach targeting moieties, such as antibodies or peptides, to direct the drug-loaded MOF to specific cells or tissues.

-

Biocatalysis: Enzymes or other biological catalysts can be encapsulated within the pores of the MOF, protecting them from degradation and allowing for their reuse.

-

Sensing and Diagnostics: The framework can be designed to interact with specific biomarkers, leading to a detectable signal (e.g., fluorescence quenching) for diagnostic applications.

Experimental Protocols

The following protocols are based on established methods for the synthesis of MOFs with similar functionalized dicarboxylic acid linkers. Researchers should consider these as a starting point and may need to optimize the conditions for 5-Hydrazinylbenzene-1,3-dicarboxylic acid.

General MOF Synthesis Workflow

Caption: Generalized workflow for the solvothermal synthesis and characterization of a MOF.

Protocol for a Hypothetical Zn-Hydrazinyl-MOF

This protocol is adapted from the synthesis of related functionalized MOFs.

Materials:

-

Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)